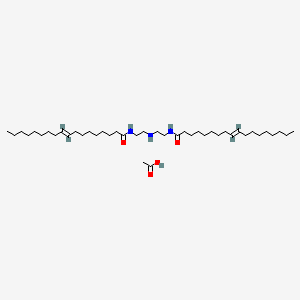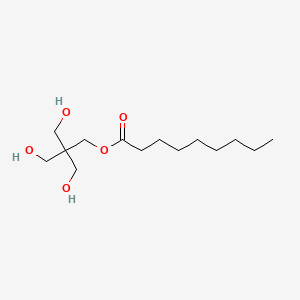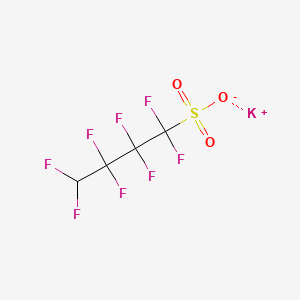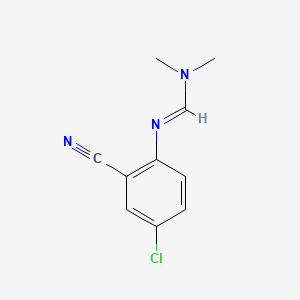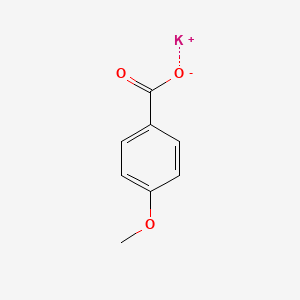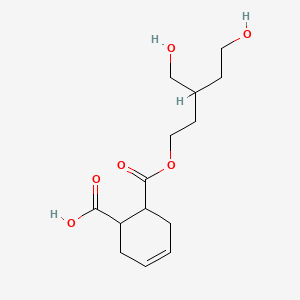
5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include cyclohexene derivatives and hydroxymethyl compounds. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the cyclohexene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1: This compound has a similar cyclohexene structure but with different substituents.
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness
5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
93923-82-1 |
|---|---|
Molekularformel |
C14H22O6 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
6-[5-hydroxy-3-(hydroxymethyl)pentoxy]carbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H22O6/c15-7-5-10(9-16)6-8-20-14(19)12-4-2-1-3-11(12)13(17)18/h1-2,10-12,15-16H,3-9H2,(H,17,18) |
InChI-Schlüssel |
JMOHLXDZKHGJMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(C1C(=O)O)C(=O)OCCC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


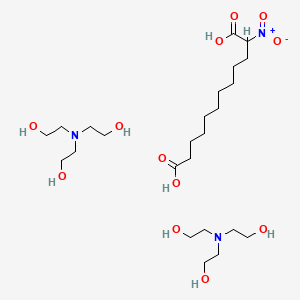

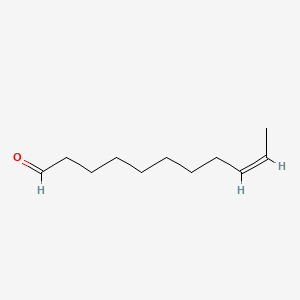
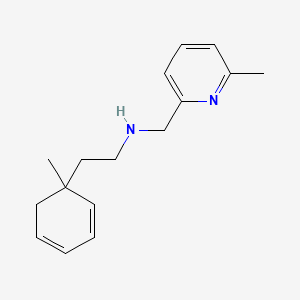
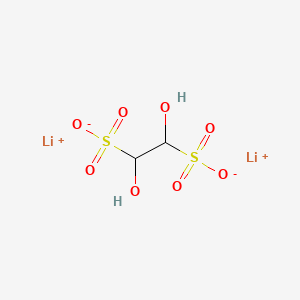
![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
